molecular formula C15H12O3 B074228 Methyl 9-hydroxyfluorene-9-carboxylate CAS No. 1216-44-0

Methyl 9-hydroxyfluorene-9-carboxylate

Cat. No. B074228
CAS RN: 1216-44-0
M. Wt: 240.25 g/mol
InChI Key: AJKQZRAAQMBNKM-UHFFFAOYSA-N
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Description

Methyl 9-hydroxyfluorene-9-carboxylate (MHF) is a novel compound that has been used in a variety of scientific research applications. It is a member of the family of 9-hydroxyfluorene-9-carboxylates and has been used in the field of biochemistry, physiology, and pharmacology. MHF has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders. The purpose of

Scientific Research Applications

  • Plant Tissue Neoplasms Induction : Methyl-2-chloro-9-hydroxyfluorene-9-carboxylate (MeCl-F) induced neoplastic growth in tobacco callus cultures, highlighting its potential in plant tissue research (Bednar & Linsmaier-Bednar, 1972).

  • Agricultural Applications : It effectively promoted parthenocarpic fruit development in cucumbers, impacting yield under various conditions (Dean & Baker, 1983).

  • Stable Ion Conditions : The 9-carbomethoxyfluoren-9-yl cation, generated under stable ion conditions, was characterized by spectral data and product identification, contributing to chemical analysis methodologies (Johnston et al., 1993).

  • Enhanced Weed Control : When combined with other substances, it increased leafy spurge control compared to certain treatments alone, demonstrating its efficacy in weed management (Regimbal & Martin, 1985).

  • Seedhead Suppression in Grasses : Research on seedhead inhibition in annual bluegrass showed potential applications in turf management (Watschke et al., 1979).

  • Therapeutic Effects on Tomato Diseases : Derivatives of 9-hydroxyfluorene-9-carboxylic acid showed therapeutic effects on various tomato diseases, indicating potential applications in plant disease management (Buchenauer & Grossmann, 1970).

  • Effects on Plant Growth and Flowering : Its application altered growth and flowering habits in cucumbers, which could be significant in horticultural practices (Cantliffe, 1974).

  • Electrosynthesis and Characterization : Novel polyfluorene derivatives, including poly(9-hydroxyfluorene), were synthesized, providing insights into materials science and polymer chemistry (Fan et al., 2009).

properties

IUPAC Name

methyl 9-hydroxyfluorene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-14(16)15(17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKQZRAAQMBNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034729
Record name Methyl 9-hydroxy-9H-fluorene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216-44-0
Record name Flurenol-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 9-hydroxyfluorene-9-carboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106351
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 9-hydroxy-9H-fluorene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLURECOL-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8236N335K1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

50.4 g (0.223 mol) 9-hydroxy-9-fluorenecarboxylic acid are dissolved in 500 ml of methanol, combined with 5 ml (0.089 mol) conc. sulphuric acid and refluxed for 1 hour. After cooling 100 ml sodium hydrogen carbonate solution (about pH 8) are added, and the methanol is largely distilled off under reduced pressure. The residue remaining is extracted with dichloromethane and water, the organic phase is dried and evaporated to dryness.
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

9-Hydroxy-9H-fluorene-9-carboxylic acid (Aldrich Chemical, Inc.) (20.0 g, 88.4 mmol) was added to 100 mL methanol saturated with hydrogen chloride and mixture was stirred at reflux for 4 h. The crystalline material obtained on cooling was collected by filtration and washed with cold 1:1 ethyl acetate/hexane to provide after drying (1), 15.8 g (74%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

50.4 g (0.223 mol) of 9-hydroxy-9-fluorenecarboxylic acid is dissolved in 500 mL of methanol, combined with 5 mL (0.089 mol) of concentrated sulfuric acid and refluxed for 1 hour. After cooling, 100 mL of sodium hydrogen carbonate solution (approx. pH 8) is added and the methanol is largely evaporated down. It is extracted with dichloromethane and water; the organic phase is dried and evaporated to dryness. The purification is carried out by recrystallization from ethyl acetate. Yield: 50.0 g of white crystals (93% of theoretical yield).
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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